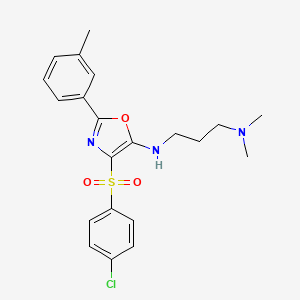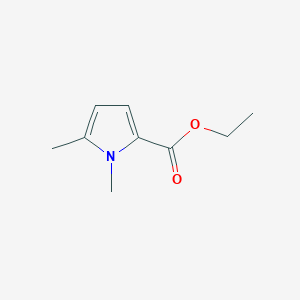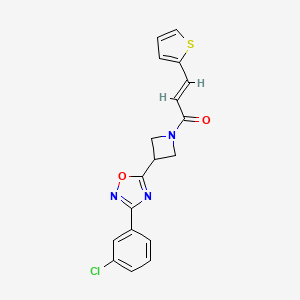![molecular formula C18H15Cl4N3O2 B2406028 N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide CAS No. 927121-22-0](/img/structure/B2406028.png)
N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a tetrachloropyridine ring, a piperidine ring, and a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide typically involves multiple steps, starting with the preparation of the tetrachloropyridine intermediate. This intermediate is then reacted with piperidine and benzamide under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions or amines replace one of the substituents on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.
Applications De Recherche Scientifique
N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
- 2-Chloro-4-fluorophenol
Comparison
Compared to similar compounds, N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrachloropyridine ring, in particular, is not commonly found in related compounds, making it a valuable subject for further research.
Propriétés
IUPAC Name |
N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl4N3O2/c19-12-13(20)15(24-16(22)14(12)21)18(27)25-8-6-11(7-9-25)23-17(26)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTWQFUADMNHCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol](/img/structure/B2405962.png)

![Ethyl 3-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2405965.png)
![2-[(2-Methoxyphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2405966.png)
![Bicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B2405967.png)
